Vofopitant Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRXILPJNISEM-FFUVTKDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168538 | |
| Record name | Vofopitant dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168266-51-1 | |
| Record name | Vofopitant dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vofopitant dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOFOPITANT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Vofopitant Dihydrochloride
Neurokinin-1 Receptor Binding Profile and Selectivity
Vofopitant (B1662534) dihydrochloride (B599025) exhibits a high affinity and selectivity for the NK1 receptor across different species, with significantly lower affinity for other receptor systems.
Affinity for Human, Rat, and Ferret Neurokinin-1 Receptors
Vofopitant demonstrates potent binding to the NK1 receptor in various species, a crucial characteristic for its pharmacological activity. It inhibits the binding of the natural ligand, Substance P, to the NK1 receptor. targetmol.commedchemexpress.com The binding affinity is particularly high for the human NK1 receptor, with a pKi of 10.6. medchemexpress.commedchemexpress.comglpbio.comglpbio.com Its affinity for rat and ferret NK1 receptors is also noteworthy, with pKi values of 9.5 and 9.8, respectively. medchemexpress.commedchemexpress.comglpbio.comglpbio.com In binding experiments on brain homogenates, vofopitant (as [3H]GR205171) showed a pKd value of 10.8 in gerbil striatum, which was not significantly different from that in human striatum. nih.gov
Table 1: Vofopitant Dihydrochloride NK1 Receptor Binding Affinities (pKi)
| Species | pKi Value |
|---|---|
| Human | 10.6 medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com |
| Rat | 9.5 medchemexpress.commedchemexpress.commedchemexpress.comglpbio.comglpbio.com |
Comparative Selectivity Against Other Neurokinin Receptor Subtypes (NK2, NK3)
A key feature of vofopitant is its high selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3. Studies have shown that vofopitant has a negligible affinity for NK2 and NK3 receptors, with reported pIC50 values of less than 5.0. medchemexpress.comglpbio.com Another source indicates IC50 values greater than 10,000 nM for both NK2 and NK3 receptors, further highlighting its specificity for the NK1 receptor. caymanchem.com This selectivity is critical in minimizing off-target effects that could arise from interactions with other neurokinin receptors.
Binding Profile with Other Neurotransmitter and Ion Channel Systems
To further characterize its specificity, the binding profile of vofopitant has been assessed against a panel of other neurotransmitter receptors and ion channels. It demonstrates significantly less potent inhibition at these sites compared to the NK1 receptor. Specifically, it has low affinity for serotonin (B10506) receptors 5-HT1A, 5-HT1D, and 5-HT2A, with pKi values of 6.3, 6.6, and 6.5, respectively. medchemexpress.comglpbio.com Similarly, its affinity for histamine (B1213489) H1 and H2 receptors is low, with pKi values of 6.5 and 6.6, respectively. medchemexpress.comglpbio.com Furthermore, its interaction with Ca2+ channels is weak, with a pKi of 5.6. medchemexpress.comglpbio.com
Table 2: this compound Binding Affinity (pKi) for Other Receptors and Ion Channels
| Receptor/Ion Channel | Species | pKi Value |
|---|---|---|
| Serotonin 5-HT1A | Rat | 6.3 medchemexpress.comglpbio.com |
| Serotonin 5-HT1D | Bovine | 6.6 medchemexpress.comglpbio.com |
| Serotonin 5-HT2A | Rat | 6.5 medchemexpress.comglpbio.com |
| Histamine H1 | Rat | 6.5 medchemexpress.comglpbio.com |
| Histamine H2 | Guinea-pig | 6.6 medchemexpress.comglpbio.com |
Mechanisms of Action at the Neurokinin-1 Receptor Level
Vofopitant exerts its effects primarily by acting as a competitive antagonist at the NK1 receptor, thereby modulating downstream intracellular signaling pathways.
Competitive Antagonism of Endogenous Ligands
Vofopitant functions as a competitive antagonist of endogenous ligands for the NK1 receptor, most notably Substance P. caymanchem.comadooq.comdrugbank.com By binding to the NK1 receptor, vofopitant prevents Substance P from binding and initiating the signaling cascade that leads to various physiological responses. targetmol.commedchemexpress.com This competitive antagonism is a cornerstone of its therapeutic potential in conditions where the Substance P/NK1 receptor system is overactive.
Modulation of Intracellular Signaling Pathways
The binding of an agonist, such as Substance P, to the G protein-coupled NK1 receptor typically leads to the activation of intracellular signaling pathways. glpbio.com One of the key pathways involves the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and leads to an increase in intracellular calcium. glpbio.com Furthermore, the NK1 receptor can couple to Gαs-protein, stimulating cyclic AMP (cAMP). glpbio.com
Research indicates that the activation of the extracellular signal-regulated kinase (ERK) pathway is a common event following the stimulation of NK1 receptors. researchgate.net Vofopitant, as an antagonist, would be expected to block these downstream effects. For instance, studies have shown that PKA-induced phosphorylation of the cAMP response element-binding protein (CREB) can be mediated by calcium release and the ERK pathway in striatal neurons. nih.gov By blocking the initial activation of the NK1 receptor, vofopitant would inhibit the subsequent activation of ERK and phosphorylation of CREB that is dependent on this receptor.
In Vitro Pharmacological Characterization Methodologies
The in vitro pharmacological profile of Vofopitant has been established using methodologies that assess its direct interaction with the NK1 receptor and its ability to functionally antagonize receptor activation. These methods primarily include radioligand binding assays to determine binding affinity and functional bioassays to measure the inhibition of cellular responses following receptor stimulation.
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. In the characterization of Vofopitant, competition binding experiments using the tritiated form of the endogenous ligand, [3H]Substance P, have been employed. nih.gov These assays are typically performed using membrane preparations from cells engineered to express the human NK1 receptor, such as Chinese Hamster Ovary (CHO) cells, or from tissues with high NK1 receptor density, like the brain striatum. nih.govnih.gov
In this competitive format, a fixed concentration of [3H]Substance P is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug, Vofopitant. Vofopitant competes with [3H]Substance P for binding to the NK1 receptor. The concentration of Vofopitant that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This IC50 value is then used to calculate the inhibitory constant (Ki), which reflects the true binding affinity of the compound for the receptor.
Studies have demonstrated that Vofopitant (GR205171) is a highly potent antagonist at the human NK1 receptor, exhibiting a pKi value of 10.6. medchemexpress.com Its affinity is somewhat lower for the rat and ferret NK1 receptors, with pKi values of 9.5 and 9.8, respectively. medchemexpress.com In competition binding experiments using homogenates from human and gerbil striatum, Vofopitant consistently showed the highest affinity among several tested NK1 receptor antagonists, with a rank order of potency as follows: Vofopitant (GR205171) > aprepitant (B1667566) > L-733,060 > NKP-608. nih.govnih.gov This high affinity underscores the compound's potent interaction with the receptor at a molecular level.
Table 1: Binding Affinity (pKi) of Vofopitant for NK1 Receptors
| Species | pKi Value |
| Human | 10.6 medchemexpress.com |
| Rat | 9.5 medchemexpress.com |
| Ferret | 9.8 medchemexpress.com |
This table shows the negative logarithm of the inhibitory constant (pKi) of Vofopitant for the NK1 receptor from different species, as determined by radioligand binding assays. Higher values indicate greater binding affinity.
Functional bioassays are critical for determining whether a compound that binds to a receptor acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or an inverse agonist. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq alpha subunit. nih.gov This coupling initiates a signaling cascade involving the activation of phospholipase C, which leads to the hydrolysis of phosphoinositides and a subsequent increase in intracellular inositol phosphates and mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum. nih.govsemanticscholar.org
The antagonist activity of Vofopitant is quantified by its ability to inhibit the functional response elicited by an agonist like Substance P. In a typical assay, cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of Substance P causes a rapid increase in intracellular calcium, which is measured as a change in fluorescence. To determine the potency of Vofopitant, the assay is repeated with cells that have been pre-incubated with various concentrations of the antagonist before the addition of Substance P. The concentration-dependent inhibition of the agonist-induced calcium signal allows for the calculation of potency values such as the pA2 or functional IC50. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift to the right in an agonist's concentration-response curve.
While the calcium mobilization pathway is the established mechanism for functional assessment of NK1 receptor antagonists, specific pA2 or functional IC50 values for Vofopitant from calcium efflux assays are not prominently reported in peer-reviewed literature. However, its classification as a potent antagonist is well-established through its performance in various in vivo models and its high binding affinity in radioligand assays. wikipedia.orgnih.govmedchemexpress.com
Table of Compound Names
| Code/Trivial Name | Chemical Name/Systematic Name |
| Vofopitant | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine wikipedia.org |
| GR205171 | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine wikipedia.orgnih.gov |
| Substance P | An undecapeptide neuropeptide |
| Aprepitant | 5-([(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl)-1,2-dihydro-3H-1,2,4-triazol-3-one |
| L-733,060 | (2S,3S)-3-([2-methoxy-5-(trifluoromethoxy)phenyl]methylamino)-2-phenylpiperidine |
| NKP-608 | (S)-1-[2-[3-(3,4-dichlorophenyl)-1-([1,2,4]triazol-4-ylmethyl)propyl]-4-phenylpiperidin-4-yl]-1,2-dihydro-3H-1,2,4-triazol-3-one |
Preclinical Pharmacological Investigations of Vofopitant Dihydrochloride
Antiemetic Efficacy Studies
Vofopitant (B1662534) has demonstrated significant antiemetic effects in preclinical studies, positioning it as a compound of interest for controlling nausea and vomiting induced by various stimuli, including chemotherapy.
Evaluation of Broad-Spectrum Anti-Emetic Activity in Animal Models (e.g., ferrets)
Vofopitant has shown potent and broad-spectrum anti-emetic activity in ferret models, which are considered a gold standard for this type of research due to their emetic reflex resembling that of humans. researchgate.net Studies have demonstrated that vofopitant effectively inhibits retching and vomiting induced by a variety of emetogens. caymanchem.com This broad efficacy suggests its potential to counteract different pathways leading to emesis.
Specifically, research has shown vofopitant to be effective against emesis induced by agents such as:
Cisplatin nih.gov
Doxorubicin nih.gov
Copper sulfate (B86663) nih.gov
GR73632 (a selective NK1 receptor agonist) nih.gov
The ability of vofopitant to counteract the emetic effects of such a diverse range of substances underscores its comprehensive anti-emetic potential in preclinical settings. wikipedia.org
Interactions with Chemotherapy-Induced Emesis Mechanisms in Preclinical Settings
Chemotherapy-induced emesis is a complex process involving multiple neurotransmitter systems. Vofopitant's primary mechanism in this context is the blockade of NK1 receptors, preventing the action of substance P, a key neurotransmitter involved in the emetic reflex, particularly in delayed-phase chemotherapy-induced nausea and vomiting. karger.commdedge.com
Preclinical studies in ferrets have shown that vofopitant is effective against both acute and delayed emesis induced by the chemotherapeutic agent cisplatin. nih.gov This is significant as delayed emesis is often more difficult to control with traditional antiemetic agents that primarily target serotonin (B10506) (5-HT3) receptors. mdedge.com The efficacy of vofopitant in this model highlights the crucial role of the substance P/NK1 receptor pathway in mediating chemotherapy-induced emesis. karger.com
Anxiolytic-like and Antidepressant-like Behavioral Phenotypes
Beyond its antiemetic effects, preclinical research has explored the potential of vofopitant in modulating anxiety and depression-related behaviors.
Assessment in Animal Models of Anxiety (e.g., elevated plus maze in gerbils, contextual fear-potentiated startle)
Vofopitant has demonstrated anxiolytic-like effects in various animal models of anxiety. wikipedia.org The gerbil has been identified as a suitable species for testing NK1 receptor antagonists due to the pharmacological similarity of its NK1 receptor to the human receptor. nih.govnih.gov
In the elevated plus maze (EPM) , a standard test for anxiety-like behavior, vofopitant increased the number of entries into and the percentage of time spent in the open, more aversive arms of the maze in gerbils. caymanchem.comnih.gov This behavioral change is indicative of a reduction in anxiety.
| Behavioral Measure | Effect of Vofopitant | Interpretation |
|---|---|---|
| Entries into Open Arms | ▲ Increased | Anxiolytic-like effect |
| Time in Open Arms | ▲ Increased | Anxiolytic-like effect |
Furthermore, in the contextual fear-potentiated startle (FPS) model in gerbils, a test of conditioned fear, vofopitant significantly attenuated the fear response. nih.govresearchgate.net This provides further evidence for its anxiolytic potential.
Modulation of Serotonin Reuptake Inhibitor Effects on Extracellular Serotonin Levels in Brain Regions (e.g., frontal cortex, dorsal raphe nucleus)
Vofopitant has been shown to interact with the serotonergic system, which is a key target for many antidepressant medications. Specifically, it can modulate the effects of selective serotonin reuptake inhibitors (SSRIs). targetmol.com SSRIs work by blocking the reuptake of serotonin, thereby increasing its availability in the synapse. mayoclinic.orgnih.gov
Preclinical studies in mice have demonstrated that co-administration of vofopitant with an SSRI, such as paroxetine (B1678475), potentiates the increase in extracellular serotonin levels in the frontal cortex. targetmol.com This synergistic effect was not observed in NK1 receptor knockout mice, confirming the role of the NK1 receptor in this interaction. targetmol.com This suggests that by blocking NK1 receptors, vofopitant may enhance the therapeutic effects of SSRIs.
| Brain Region | Treatment | Effect on Extracellular Serotonin |
|---|---|---|
| Frontal Cortex | SSRI alone | ▲ Increased |
| SSRI + Vofopitant | ▲▲ Potentiated Increase |
Impact on Impulsive-Related Behaviors in Rodent Models
Emerging preclinical evidence suggests that vofopitant may also have an impact on impulsive behaviors. targetmol.com Impulsivity is a multifaceted construct often assessed in animal models through tasks that measure impulsive choice (preference for immediate, smaller rewards over delayed, larger rewards) and impulsive action (inability to inhibit a prepotent response). conductscience.com
In a T-maze task designed to assess impulsive choice in rats, vofopitant was found to enhance the selection of a delayed reward, suggesting a reduction in impulsive decision-making. targetmol.com This indicates a potential role for NK1 receptor antagonism in modulating the neural circuits underlying impulsivity.
Attenuation of Stress-Induced Cortical Dopamine (B1211576) Metabolism
Vofopitant (also known as GR205171) has been investigated for its role in modulating the brain's response to stress, specifically its effect on dopamine metabolism in the medial prefrontal cortex. nih.gov Studies in animal models have demonstrated that acute stress, such as immobilization, leads to a significant increase in the metabolism of dopamine in this brain region. nih.gov This is observed through the measurement of dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine. nih.gov
Preclinical research has shown that pretreatment with Vofopitant, a selective and high-affinity tachykinin NK1 receptor antagonist, can significantly attenuate this stress-induced increase in mesocortical dopamine metabolism. nih.gov In one study, a subcutaneous dose of Vofopitant was administered to rats prior to a 20-minute immobilization stressor. nih.gov The results indicated that Vofopitant substantially blunted the expected rise in DOPAC concentrations in the medial prefrontal cortex. nih.gov Importantly, Vofopitant did not affect the baseline levels of DOPAC in non-stressed animals, suggesting its effect is specific to the stress response. nih.gov
Exploratory Studies in Other Neurological and Physiological Systems
Potentiation of Anticonvulsant Efficacy of Sodium Channel Inhibitors in Epilepsy Models (e.g., electroshock-induced seizures in rats)
Vofopitant has been evaluated for its potential role in the treatment of epilepsy, not as a standalone anticonvulsant, but as an adjunctive therapy. nih.govresearchgate.net Research using a rat model of generalized seizures induced by electroshock has shown that Vofopitant by itself does not possess anticonvulsant properties. nih.govoncotarget.comnih.gov However, when administered in combination with certain existing antiepileptic drugs (AEDs), it demonstrates a significant potentiating effect. nih.govoncotarget.comnih.gov
Specifically, Vofopitant has been found to enhance the anticonvulsant efficacy of sodium channel inhibitors, such as lamotrigine (B1674446). nih.govresearchgate.netresearchgate.net This synergistic interaction was observed in studies where the combination of Vofopitant and lamotrigine provided greater protection against electroshock-induced seizures than lamotrigine alone. nih.gov The mechanism is believed to be mediated by NK1 receptors, as the inactive enantiomer of Vofopitant (GR226206) did not produce the same potentiating effect. nih.govresearchgate.net Analysis of the dose-effect relationship suggested that a high occupancy (>99%) of NK1 receptors is necessary for this potentiation to occur. nih.gov
Conversely, Vofopitant did not have any effect on the anticonvulsant potency of drugs with different mechanisms of action, such as valproate or gabapentin. nih.govresearchgate.netresearchgate.net This suggests that the potentiating effect of Vofopitant is specific to the class of sodium channel blockers. nih.govoncotarget.comnih.gov These preclinical findings suggest a potential therapeutic benefit in adding an NK1 receptor antagonist to a treatment regimen with a sodium channel blocker for patients with refractory epilepsy. nih.govnih.gov
| Compound(s) | Effect on Seizure Threshold/Severity | Key Finding | Source(s) |
|---|---|---|---|
| Vofopitant (alone) | No anticonvulsant efficacy | Does not prevent seizures when used as a monotherapy. | nih.govresearchgate.netoncotarget.com |
| Vofopitant + Lamotrigine (Sodium Channel Blocker) | Potentiated anticonvulsant efficacy | Significantly enhances the protective effect of lamotrigine. | nih.govresearchgate.netoncotarget.com |
| Vofopitant + Valproate | No effect on anticonvulsant potency | Does not enhance the effect of valproate. | nih.govresearchgate.netresearchgate.net |
| Vofopitant + Gabapentin | No effect on anticonvulsant potency | Does not enhance the effect of gabapentin. | nih.govresearchgate.net |
| GR226206 (Inactive enantiomer) + Lamotrigine | No potentiation of efficacy | Confirms the effect is mediated by NK1 receptor antagonism. | nih.govresearchgate.net |
Effects on Autonomic Dysreflexia Induced by Colorectal Distension in Spinal Cord Injured Rats
Autonomic dysreflexia is a serious condition characterized by a sudden, uncontrolled increase in blood pressure, often accompanied by bradycardia, that occurs in individuals with spinal cord injuries (SCI) at or above the sixth thoracic (T6) level. nih.govnih.gov This reaction is typically triggered by a noxious stimulus below the level of the injury. nih.gov Preclinical studies have investigated the potential of Vofopitant to manage this condition. nih.gov
In a study using rats with a complete spinal cord transection at the T4 level, colorectal distension (CRD) was used as the noxious stimulus to induce autonomic dysreflexia. nih.gov The subcutaneous administration of Vofopitant was found to significantly reduce the severity of the CRD-induced cardiovascular events. nih.gov Specifically, Vofopitant administration led to a marked decrease in the hypertensive and bradycardic responses. nih.gov It is noteworthy that Vofopitant did not affect the resting blood pressure or heart rate of the SCI rats, indicating its action is specific to the dysreflexic episode. nih.gov
The study concluded that the effective dose range of Vofopitant is consistent with the blockade of NK1 receptors located on pelvic sensory afferents in the lumbosacral spinal cord. nih.gov This blockade may prevent the over-excitation of sympathetic preganglionic neurons that control blood pressure and heart rate. nih.gov In contrast, another NK1 receptor antagonist, CP-99,994, which has a much lower affinity for the rat NK1 receptor, showed no effect on the cardiovascular responses induced by CRD. nih.gov These findings provide preclinical evidence supporting the potential utility of potent NK1 receptor antagonists like Vofopitant for the treatment of autonomic dysreflexia in people with spinal cord injuries. nih.gov
| Compound | Effect on CRD-Induced Hypertension | Effect on CRD-Induced Bradycardia | Effect on Resting BP/HR | Source(s) |
|---|---|---|---|---|
| Vofopitant (GR205171) | Reduced by 55% | Reduced by 49% | No effect | nih.gov |
| CP-99,994 | No effect | No effect | Not Reported | nih.gov |
Investigation into Neurogenic Inflammation and Pain Transmission Pathways
Vofopitant, as a potent and selective antagonist of the neurokinin-1 (NK1) receptor, has been a subject of investigation for its role in neurogenic inflammation and pain transmission. ontosight.aimedchemexpress.com The NK1 receptor's natural ligand, Substance P, is a key neuropeptide involved in these processes. ontosight.ainih.gov Substance P is implicated in transmitting pain signals and modulating emotional responses, and its release can trigger neurogenic inflammation, which is characterized by plasma extravasation and vasodilation. ontosight.airesearchgate.netnih.gov
By blocking the NK1 receptor, Vofopitant prevents the binding of Substance P, thereby inhibiting its downstream effects. ontosight.aimedchemexpress.com This mechanism is believed to reduce the transmission of pain signals and modulate inflammatory responses. ontosight.aitargetmol.com Research suggests that NK1 receptor antagonists could be beneficial for conditions where Substance P plays a significant role. ontosight.aioup.com Substance P contributes to pain pathways by enhancing the effects of glutamate, the primary excitatory neurotransmitter in the spinal cord. nih.gov This occurs through the activation of phospholipase C following NK1 receptor binding, which leads to increased phosphorylation of NMDA receptors. nih.gov
While the theoretical basis is strong, clinical and some preclinical studies have yielded mixed results regarding the general efficacy of NK1 antagonists in pain management. oup.comnih.gov For instance, one study investigating central trigeminal activity relevant to migraine found that Vofopitant did not affect Fos expression or cell firing activated by superior sagittal sinus stimulation, suggesting that NK1 blockade alone may not be sufficient for treating this type of pain. nih.gov However, the involvement of Substance P and NK1 receptors in pain and inflammation remains a critical area of research, with antagonists like Vofopitant serving as important pharmacological tools to explore these complex pathways. medchemexpress.comresearchgate.netnih.gov
Pharmacokinetics and Pharmacodynamics in Research Models
Considerations for In Vivo Administration and Distribution in Preclinical Species
The in vivo behavior of Vofopitant (B1662534) has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion profile.
Vofopitant dihydrochloride (B599025) is noted for its oral availability. biocat.com The compound has demonstrated potent, broad-spectrum anti-emetic activity in animal models, suggesting sufficient oral absorption to achieve therapeutic concentrations. wikipedia.org While specific bioavailability percentages in different preclinical species are not extensively detailed in the provided search results, its efficacy in these models implies adequate oral uptake.
Brain Uptake and Neurokinin-1 Receptor Occupancy Studies
A critical aspect of Vofopitant's preclinical assessment has been its ability to cross the blood-brain barrier and engage its target, the NK1 receptor, in the central nervous system.
Positron Emission Tomography (PET) has been a valuable tool in quantifying the brain receptor occupancy of Vofopitant. cambridge.org Studies utilizing the radiolabeled form of Vofopitant, [11C]-GR205171, have been conducted in rhesus monkeys to evaluate its brain uptake and characterize NK1 receptor binding. nih.gov These PET studies have shown that [11C]-GR205171 demonstrates significant and rapid uptake into the brain. nih.gov The highest specific binding was observed in the striatum. nih.gov This methodology allows for the non-invasive measurement of the degree to which Vofopitant occupies NK1 receptors in the living brain, providing a direct link between drug dosage and target engagement. nih.govnih.gov In humans, oral doses of a related NK1 antagonist, orvepitant, were selected based on a preliminary PET study that used [11C]-GR205171 to show that doses of 30-60 mg/day resulted in over 99% receptor occupancy for at least 24 hours. researchgate.net
Research suggests that a high level of central NK1 receptor occupancy is necessary for the therapeutic efficacy of NK1 receptor antagonists. researchgate.net Studies with Vofopitant and other compounds in this class have indicated that nearly complete blockade of central NK1 receptors may be required to produce significant pharmacological effects. researchgate.netnih.gov For instance, an analysis of the dose-effect relationship for Vofopitant in a rat model of seizure potentiation indicated that a high occupancy of NK1 receptors (>99%) is required for the effect. nih.gov This finding is consistent with behavioral and human clinical studies with this class of drugs. nih.gov The correlation between high receptor occupancy and clinical response has been a key learning from the development of NK1 antagonists. researchgate.net
To understand the dynamic relationship between drug concentration and receptor binding over time, various modeling approaches have been developed. Non-linear mixed-effects models are one such methodology used to link brain receptor occupancy with fluctuating plasma concentrations. nih.gov These models account for both intra- and inter-subject variability in time-activity measurements from PET scans. nih.gov By analyzing PET data collected at different times after drug administration, these methods can provide a more precise estimation of the time course of receptor occupancy. nih.gov
Pharmacodynamic Interactions with Concomitant Pharmacological Agents in Research Paradigms (e.g., paroxetine (B1678475), lamotrigine)
The potential for Vofopitant to interact with other centrally acting agents has been explored in preclinical models. These studies are important for understanding how Vofopitant might be used in combination with other drugs.
In studies with the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine , research in mice has shown that Vofopitant (30 mg/kg, i.p.) can increase the extracellular levels of 5-HT in the frontal cortex of paroxetine-treated wild-type mice. medchemexpress.com This effect was not observed in wild-type mice treated with Vofopitant alone or in paroxetine-treated NK1 receptor knockout mice, suggesting the interaction is dependent on the presence of both the NK1 receptor and the SSRI. medchemexpress.com Another study indicated that NK1 antagonists can potentiate the antidepressant-like properties of serotonin reuptake inhibitors while blunting their anxiogenic effects. caymanchem.com
Regarding the anticonvulsant lamotrigine (B1674446) , a study in a rat model of generalized seizure found that Vofopitant on its own did not have anticonvulsant effects. nih.gov However, it was able to potentiate the anticonvulsant efficacy of lamotrigine and other sodium channel blockers. nih.gov This potentiation was not due to a pharmacokinetic interaction, as drug concentrations in the blood and brain were measured in parallel. nih.gov The inactive enantiomer of Vofopitant did not have the same effect, indicating that the potentiation is mediated by NK1 receptors. nih.gov Interestingly, Vofopitant did not potentiate the side effects induced by high doses of lamotrigine. nih.gov
Clinical Research Landscape of Vofopitant Dihydrochloride
Investigational Clinical Applications and Study Design
The clinical research on vofopitant (B1662534) spanned several conditions, primarily focusing on psychiatric and sleep-related disorders. The investigations were designed to assess the efficacy and safety of targeting the NK1 receptor pathway for these indications.
Overview of Phase I and Phase II Clinical Trials (e.g., primary insomnia, post-traumatic stress disorder, bipolar disorder, sleep initiation and maintenance disorders)
Vofopitant was evaluated in both Phase I and Phase II clinical trials for several conditions. ncats.io Phase II trials were conducted to assess its effectiveness in treating primary insomnia and post-traumatic stress disorder (PTSD). ncats.ioncats.io Additionally, studies were undertaken to evaluate its role in sleep initiation and maintenance disorders. ncats.iomedchemexpress.com A Phase I trial was initiated for patients with bipolar disorder. ncats.iomedchemexpress.com
Table 1: Vofopitant Clinical Trials Overview
| Condition | Trial Phase | Status | Sponsor/Collaborator |
|---|---|---|---|
| Primary Insomnia | Phase II | Discontinued (B1498344) | GlaxoSmithKline |
| Post-Traumatic Stress Disorder (PTSD) | Phase II | Discontinued | Baylor College of Medicine, National Institute of Mental Health (NIMH) medchemexpress.com |
| Sleep Initiation and Maintenance Disorders | Phase II | Completed | GlaxoSmithKline medchemexpress.com |
This table is interactive. You can sort and filter the data.
Analysis of Reasons for Trial Termination or Discontinuation (e.g., lack of demonstrated effectiveness, recruitment challenges)
The progression of vofopitant through the clinical trial pipeline was halted for various reasons, which are common challenges in drug development. biorxiv.org The Phase II studies for primary insomnia and PTSD were discontinued due to a demonstrated lack of effectiveness. ncats.ioncats.io In the case of the Phase I trial for bipolar disorder, the study was terminated because of slow recruitment, making it unlikely that the trial would reach completion. ncats.io
Table 2: Analysis of Vofopitant Trial Discontinuation
| Condition | Trial Phase | Reason for Termination/Discontinuation |
|---|---|---|
| Primary Insomnia | Phase II | Lack of demonstrated effectiveness ncats.ioncats.io |
| Post-Traumatic Stress Disorder (PTSD) | Phase II | Lack of demonstrated effectiveness ncats.iowikipedia.orgncats.io |
This table is interactive. You can sort and filter the data.
Assessment of Clinical Efficacy and Outcomes in Specific Conditions
The clinical efficacy of vofopitant was assessed in various contexts, including human challenge studies and standard clinical trial settings, to determine its potential as a therapeutic agent.
Evaluation of Anxiolytic Effects in Human Challenge Studies
A human challenge study was conducted to evaluate the anxiolytic properties of vofopitant. nih.gov In this randomized, double-blind, cross-over study, healthy volunteers who were known to be sensitive to a 7% carbon dioxide (CO2) challenge were administered vofopitant, another NK1 antagonist (vestipitant), a benzodiazepine (B76468) (alprazolam), or a placebo. nih.govresearchgate.net The results indicated that vofopitant did not demonstrate any anxiolytic effect when compared to the placebo. nih.gov In contrast, vestipitant (B1683824) showed a significant reduction in anxiety on one scale, while alprazolam significantly attenuated panic symptoms on another scale. nih.gov
Antidepressant Efficacy in Clinical Trial Settings
The potential antidepressant effects of NK1 receptor antagonists have been a significant area of interest in psychiatric drug development. researchgate.net Preclinical studies suggested that these agents could have antidepressant properties. researchgate.net However, the translation of these findings into clinical efficacy has been challenging. researchgate.net Clinical trial results for various NK1 receptor antagonists in the treatment of depression have been mixed, with some Phase III studies failing to show a significant difference from placebo. researchgate.net While there is evidence that NK1 antagonists have antidepressant effects, the clinical development of several agents for major depressive disorder has been largely unsuccessful. researchgate.netresearchgate.net For vofopitant specifically, while it was studied for several psychiatric conditions, its development for depression did not advance to later stages due to the broader trend of disappointing results for this drug class in treating depression.
Comparative Efficacy with Other Neurokinin-1 Receptor Antagonists and Established Therapies in Clinical Contexts
In the context of anxiolytic effects, a direct comparison was made in a human challenge study. nih.gov Vofopitant was found to be ineffective, whereas vestipitant, another NK1 receptor antagonist, showed some anxiolytic activity. nih.gov The established anxiolytic, alprazolam, also demonstrated efficacy in this study. nih.gov
Generally, the clinical utility of NK1 receptor antagonists has been most firmly established in the prevention of chemotherapy-induced and post-operative nausea and vomiting. sgul.ac.ukdovepress.com Their efficacy in other therapeutic areas, including psychiatric disorders, has been less consistent. researchgate.net While preclinical data for conditions like anxiety and depression were promising, most clinical studies with NK1 receptor antagonists, including vofopitant, failed to demonstrate robust activity for indications beyond nausea and vomiting. wikipedia.orgresearchgate.net
Translational Research Perspectives from Preclinical Findings to Clinical Investigations of Vofopitant Dihydrochloride (B599025)
The journey of Vofopitant dihydrochloride (also known as GR205171) from laboratory research to clinical evaluation provides a compelling case study in the complexities of translational medicine. This section explores the bridge between the compound's promising preclinical profile and its performance in clinical trials for various central nervous system (CNS) disorders.
This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. researchgate.netclinicaltrials.gov The NK1 receptor and its primary ligand, substance P, are implicated in a wide array of physiological processes, including pain, inflammation, emesis, and stress responses. nih.govwikipedia.org This broad involvement suggested a rich therapeutic potential for NK1 receptor antagonists like vofopitant.
Preclinical investigations with vofopitant demonstrated its high affinity for the NK1 receptor across different species, a critical factor for its potential translation to human use. patsnap.com These in vitro binding affinities laid the groundwork for in vivo studies.
Table 1: In Vitro Binding Affinity of Vofopitant for the NK1 Receptor
| Species | pKi Value |
|---|---|
| Human | 10.6 |
| Rat | 9.5 |
| Ferret | 9.8 |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity. Data sourced from patsnap.com.
One notable area of preclinical success was in a model of autonomic dysreflexia in spinal cord injured (SCI) rats. Autonomic dysreflexia is a condition characterized by a sudden and dangerous increase in blood pressure. In a study using a rat model of SCI, vofopitant was shown to significantly reduce the hypertensive and bradycardic responses induced by colorectal distension, a common trigger for autonomic dysreflexia. researchgate.net
Table 2: Preclinical Efficacy of Vofopitant in a Rat Model of Spinal Cord Injury-Induced Autonomic Dysreflexia
| Compound | Dose | Reduction in Hypertension | Reduction in Bradycardia |
|---|---|---|---|
| Vofopitant (GR205171) | 10-30 mg/kg (subcutaneous) | 55% | 49% |
Data represents the reduction in cardiovascular responses compared to pretreatment values. researchgate.net
These encouraging preclinical results, along with its demonstrated antiemetic and anxiolytic-like effects in animal models, supported the progression of vofopitant into clinical trials for a range of conditions. researchgate.netwikipedia.org
Clinical investigations of vofopitant have explored its efficacy in several CNS disorders, including post-traumatic stress disorder (PTSD), social phobia, primary insomnia, and bipolar disorder. clinicaltrials.govwikipedia.orgpatsnap.com However, the translation of preclinical promise into clinical success proved to be challenging.
A proof-of-concept, randomized, double-blind, placebo-controlled trial evaluated vofopitant in patients with chronic PTSD. nih.gov While the study did not meet its primary endpoint of a significant difference in the mean total Clinician-Administered PTSD Scale (CAPS) score between the vofopitant and placebo groups, an exploratory analysis revealed a significant improvement in the hyperarousal symptom cluster for patients treated with vofopitant. nih.gov The response rate, defined as a 50% or greater reduction in the baseline CAPS score, was numerically higher in the vofopitant group (40%) compared to the placebo group (21%), though this difference was not statistically significant. nih.gov
In a study on social phobia, vofopitant was compared with the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093) and a placebo. nih.gov The results showed that both vofopitant and citalopram were associated with a greater proportion of responders compared to placebo. nih.gov Specifically, the responder rates were 41.7% for vofopitant, 50% for citalopram, and 8.3% for placebo. nih.gov Furthermore, treatment with either vofopitant or citalopram led to a significant reduction in regional cerebral blood flow in the rhinal cortex, amygdala, and parahippocampal-hippocampal regions during a public speaking task, suggesting a potential shared mechanism of action related to attenuating neural activity in this medial temporal lobe network. nih.govsnmjournals.orgresearchgate.net
The mixed clinical trial results for vofopitant mirror the broader challenges faced in the development of NK1 receptor antagonists for CNS disorders. scispace.com Despite strong preclinical rationale and efficacy in animal models, translating these findings into robust clinical benefits for conditions like depression and anxiety has been difficult for many compounds in this class. researchgate.netscispace.com This translational gap may be attributed to several factors, including the complexity of the targeted CNS disorders, differences in receptor pharmacology between species, and the potential for other neurobiological pathways to compensate for the blockade of the NK1 receptor. nih.govjneurology.commdpi.com
Comparative Analysis with Other Neurokinin 1 Receptor Antagonists
Comparison of Vofopitant (B1662534) Dihydrochloride (B599025) with Clinically Investigated Neurokinin-1 Antagonists
The primary mechanism of action for all these compounds is the competitive antagonism of the NK1 receptor. drugbank.com Substance P, the natural ligand for the NK1 receptor, is a neuropeptide implicated in the pathways of nausea and vomiting, pain, and mood regulation. nih.govmdpi.com By blocking this receptor, these antagonists can mitigate these effects. While they share a common target, their clinical development and success have varied significantly.
Vofopitant Dihydrochloride (GR205171A) was investigated for a range of conditions, including emesis, social phobia, post-traumatic stress disorder (PTSD), and primary insomnia. ncats.iopharmakb.comdrugbank.comtargetmol.com Despite showing antiemetic effects in early studies, its development was ultimately discontinued (B1498344) due to a lack of efficacy in later clinical trials for indications such as PTSD and insomnia. ncats.ioncats.io
Aprepitant (B1667566) was the first NK1 receptor antagonist to receive approval for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). nih.govnih.gov It is a selective, high-affinity antagonist of human NK1 receptors with little to no affinity for serotonin (B10506), dopamine (B1211576), and corticosteroid receptors. nih.gov
Fosaprepitant is a water-soluble prodrug of aprepitant, designed for intravenous administration. researchgate.net It is rapidly converted to aprepitant in the body and is also approved for the prevention of CINV. researchgate.netnih.gov
Casopitant (B1241461) was developed for the prevention of CINV and, like vofopitant, its development was discontinued. wikipedia.orgdrugs.com The marketing authorization application was withdrawn due to the need for further safety assessments. wikipedia.org However, it has since been investigated as a potential treatment for major depressive disorder. wikipedia.org
Ezlopitant (B1671842) was initially studied for its antiemetic effects in chemotherapy-induced emesis but development for this indication was halted as it was less effective in controlling nausea. nih.gov It was subsequently investigated for the treatment of irritable bowel syndrome (IBS), but its development appears to have been discontinued. nih.govwikipedia.org
Rolapitant (B1662417) is a highly selective NK1 receptor antagonist with a long half-life, approved for the prevention of delayed CINV. nih.govresearchgate.netcancernetwork.com A key feature of rolapitant is that it does not significantly inhibit or induce the CYP3A4 enzyme, a common pathway for drug interactions. researchgate.net
Netupitant (B1678218) is another potent and selective NK1 receptor antagonist. It is available in a fixed-dose combination with palonosetron (B1662849) (a 5-HT3 receptor antagonist) for the prevention of CINV. nih.gov This combination targets two distinct pathways involved in emesis.
Interactive Data Table: Pharmacological and Therapeutic Comparison of NK1 Receptor Antagonists
| Compound | Development Status | Primary Investigated Indications | Reason for Discontinuation (if applicable) |
| This compound | Discontinued | Emesis, PTSD, Insomnia, Bipolar Disorder ncats.iospringer.com | Lack of effectiveness ncats.io |
| Aprepitant | Approved | CINV, PONV nih.govnih.gov | N/A |
| Fosaprepitant | Approved | CINV researchgate.netnih.gov | N/A |
| Casopitant | Discontinued (for CINV) | CINV, Major Depressive Disorder nih.govwikipedia.orgdrugs.com | Further safety assessment required wikipedia.org |
| Ezlopitant | Discontinued | Chemotherapy-induced emesis, IBS nih.govwikipedia.org | Less effective for nausea, development halted nih.gov |
| Rolapitant | Approved | CINV nih.govcancernetwork.com | N/A |
| Netupitant | Approved | CINV (in combination) nih.gov | N/A |
Analysis of Similarities and Divergences in Pharmacological Profiles and Therapeutic Research Trajectories
The pharmacological profiles of these NK1 antagonists, while centered on the same molecular target, exhibit subtle but important differences that have influenced their research and clinical outcomes.
Pharmacological Similarities and Divergences:
A primary similarity lies in their high affinity and selectivity for the human NK1 receptor. For instance, vofopitant demonstrated high affinity for the human NK1 receptor with a pKi of 10.6. medchemexpress.com Rolapitant also shows high affinity with a Ki of 0.66 nM and has over 1000-fold selectivity over NK2 and NK3 receptors. researchgate.net
A key area of divergence is their pharmacokinetic properties, particularly their half-life and interaction with cytochrome P450 (CYP) enzymes. Aprepitant has a half-life of 9-13 hours and is a moderate inhibitor of CYP3A4, leading to potential drug-drug interactions. nih.gov In contrast, rolapitant has a much longer half-life of approximately 180 hours and does not significantly interact with CYP3A4, which can be a clinical advantage. researchgate.net Netupitant also has a long half-life and is an inhibitor of CYP3A4. nih.gov The pharmacokinetic profile of vofopitant was also a subject of clinical investigation, with studies examining its effects on its own and in combination with other drugs. clinicaltrials.gov
Therapeutic Research Trajectories:
The research trajectories of these compounds highlight a shift in focus within the field of NK1 receptor antagonism. Initially, the antiemetic properties were a major area of investigation for many of these drugs, including vofopitant, aprepitant, casopitant, and ezlopitant. researchgate.netnih.govresearchgate.net Vofopitant and ezlopitant were both studied for chemotherapy-induced emesis but failed to demonstrate sufficient efficacy, particularly against nausea, leading to the discontinuation of their development for this use. nih.govsgul.ac.uk
In contrast, aprepitant, fosaprepitant, rolapitant, and netupitant successfully navigated clinical trials and gained regulatory approval, establishing the clinical utility of NK1 receptor antagonists in the prevention of CINV. nih.govresearchgate.netnih.govnih.gov The success of these agents can be attributed to demonstrating significant efficacy in preventing both acute and delayed CINV.
Beyond emesis, the therapeutic potential of NK1 receptor antagonists has been explored in a variety of central nervous system disorders, reflecting the widespread distribution of NK1 receptors in the brain. Vofopitant was studied for social phobia, PTSD, and insomnia, while casopitant has been investigated for major depressive disorder. ncats.iodrugbank.comnih.govwikipedia.org The discontinuation of vofopitant for these indications due to lack of efficacy underscores the challenges in translating the preclinical anxiolytic-like effects observed in animals to human clinical settings. ncats.io
Interactive Data Table: Comparative Pharmacological and Research Trajectory Insights
| Compound | Key Pharmacological Features | Therapeutic Research Focus and Outcome |
| This compound | High affinity for NK1 receptor (pKi 10.6) medchemexpress.com | Broad initial research (emesis, anxiety, insomnia); discontinued due to lack of efficacy ncats.iopharmakb.comdrugbank.com |
| Aprepitant | Selective NK1 antagonist; CYP3A4 inhibitor; Half-life of 9-13 hours nih.gov | Successful development and approval for CINV and PONV nih.govnih.gov |
| Fosaprepitant | IV prodrug of aprepitant researchgate.net | Approved for CINV, providing an alternative route of administration researchgate.netnih.gov |
| Casopitant | Potent and selective NK1 antagonist nih.gov | Investigated for CINV, development halted over safety concerns; later explored for depression wikipedia.orgdrugs.com |
| Ezlopitant | Selective, non-peptidic NK1 antagonist medchemexpress.com | Studied for CINV and IBS; development discontinued due to limited efficacy on nausea nih.govwikipedia.org |
| Rolapitant | Long half-life (~180 hours); not a significant CYP3A4 inhibitor researchgate.net | Approved for delayed CINV, offering a simplified dosing regimen and fewer drug interactions nih.govcancernetwork.com |
| Netupitant | Long half-life; CYP3A4 inhibitor; combined with palonosetron nih.gov | Approved as a fixed-dose combination for CINV, targeting multiple emetic pathways nih.gov |
Advanced Methodological Approaches in Vofopitant Dihydrochloride Research
Utilization of Specific In Vivo Animal Models (e.g., Species-Specific Responses in Rodents, Ferrets, Gerbils)
The study of vofopitant (B1662534) dihydrochloride (B599025) has heavily relied on a variety of animal models to elucidate its pharmacological effects, particularly its anti-emetic and anxiolytic-like properties. wikipedia.org The choice of animal model is critical due to species-specific differences in the pharmacology of the NK1 receptor. researchgate.netfrontiersin.orgnih.gov
Ferrets have been a cornerstone in emesis research involving vofopitant. caymanchem.commedchemexpress.comkarger.com This is because the ferret emetic reflex is well-characterized and shares similarities with that of humans, making it a valuable translational model. researchgate.net Studies have shown that vofopitant is a potent, broad-spectrum anti-emetic in ferrets, effectively inhibiting retching and vomiting induced by various emetogens. caymanchem.commedchemexpress.com
Gerbils have been instrumental in investigating the anxiolytic-like effects of vofopitant. caymanchem.comresearchgate.net The gerbil elevated plus-maze and contextual fear-potentiated startle models are established paradigms for assessing anxiety. caymanchem.com In these models, vofopitant has demonstrated anxiolytic-like activity. caymanchem.com Furthermore, gerbils have been used to establish the functional blockade of central NK1 receptors by observing the antagonism of behaviors induced by intracerebroventricular administration of an NK1 agonist. researchgate.net
Rodents , including mice and rats, have also been widely used, particularly in studies related to depression and anxiety. researchgate.netnih.gov For instance, in the mouse forced swim test, vofopitant has been shown to potentiate the antidepressant-like effects of citalopram (B1669093). caymanchem.com However, the effects of vofopitant in some rodent behavioral assays have not always been straightforward, highlighting the importance of considering species-specific responses. researchgate.net For example, while NK1 receptor knockout mice show reduced anxiety, the effects of pharmacological blockade with antagonists like vofopitant in some rodent anxiety models have been less consistent. researchgate.netresearchgate.net
The table below summarizes the use of different animal models in vofopitant research:
| Animal Model | Research Area | Key Findings |
| Ferrets | Emesis | Potent and broad-spectrum anti-emetic effects. caymanchem.comkarger.commedchemexpress.com |
| Gerbils | Anxiety | Demonstrates anxiolytic-like effects in elevated plus-maze and fear-potentiated startle models. caymanchem.comresearchgate.net |
| Mice | Depression, Anxiety | Potentiates antidepressant-like effects of SSRIs in the forced swim test. caymanchem.com Mixed results in some anxiety paradigms. researchgate.net |
| Rats | Depression, Anxiety | Used to study impulsive-related behavior and interactions with antidepressants. caymanchem.comnih.gov |
| Guinea Pigs | Pain, Inflammation | Vofopitant inhibits systemic vascular leakage induced by resiniferatoxin. caymanchem.com |
Neurochemical Analysis Techniques (e.g., In Vivo Microdialysis for Neurotransmitter Quantification)
In vivo microdialysis is a powerful technique that has been pivotal in understanding the neurochemical effects of vofopitant dihydrochloride. nih.govnih.gov This method allows for the collection of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic view of neurotransmitter levels. nih.gov
A key application of in vivo microdialysis in vofopitant research has been to investigate its interaction with the serotonin (B10506) (5-HT) system. medchemexpress.comtargetmol.com Studies in mice have shown that vofopitant, when administered with a selective serotonin reuptake inhibitor (SSRI) like paroxetine (B1678475), enhances the increase in extracellular 5-HT levels in the frontal cortex. medchemexpress.comtargetmol.com This finding is significant as it suggests a potential mechanism for the antidepressant-like effects observed in some behavioral studies. medchemexpress.com The technique has also been used to demonstrate that vofopitant can inhibit the paroxetine-induced increase in 5-HT in the dorsal raphe nucleus. glpbio.com
The analysis of the collected dialysate samples often involves highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). nih.govnih.gov This allows for the precise quantification of multiple neurotransmitters and their metabolites simultaneously. nih.gov
The following table highlights key findings from in vivo microdialysis studies with vofopitant:
| Brain Region | Neurotransmitter(s) Measured | Key Finding with Vofopitant |
| Frontal Cortex (mice) | Serotonin (5-HT) | Potentiates the increase in extracellular 5-HT when co-administered with an SSRI. medchemexpress.comtargetmol.com |
| Dorsal Raphe Nucleus (mice) | Serotonin (5-HT) | Inhibits the SSRI-induced increase in extracellular 5-HT. glpbio.com |
| Nucleus Accumbens (rats) | Dopamine (B1211576) | Indirect evidence suggests potential modulation of dopamine levels through NK1 receptor interactions. researchgate.net |
Behavioral Pharmacology Paradigms for Anxiety, Depression, and Emesis Research
A range of behavioral pharmacology paradigms has been essential for characterizing the potential therapeutic effects of this compound. caymanchem.comresearchgate.net These models are designed to assess specific behavioral domains relevant to psychiatric and physiological conditions.
For anxiety research , the elevated plus-maze is a widely used paradigm. In gerbils, vofopitant increased the number of entries into and the percentage of time spent in the open arms of the maze, indicative of an anxiolytic-like effect. caymanchem.com The contextual fear-potentiated startle model in gerbils has also provided evidence for the anxiolytic properties of vofopitant. caymanchem.com
In the context of depression research , the forced swim test in mice is a common screening tool for antidepressant activity. Vofopitant has been shown to potentiate the reduction in immobility time caused by the SSRI citalopram, suggesting a potential synergistic antidepressant effect. caymanchem.com Another paradigm, the T-maze test in rats, has been used to assess impulsive-related behavior, where vofopitant increased the choice for a larger, delayed reward, an effect also seen with established antidepressants. medchemexpress.comnih.gov
For emesis research , the primary model involves challenging ferrets with various emetogenic stimuli and observing the frequency of retching and vomiting. caymanchem.comkarger.com Vofopitant has consistently demonstrated potent anti-emetic activity across a broad range of emetogens in this model. caymanchem.commedchemexpress.com
The table below outlines some of the key behavioral paradigms used in vofopitant research:
| Behavioral Paradigm | Research Area | Animal Model | Outcome Measure | Finding with Vofopitant |
| Elevated Plus-Maze | Anxiety | Gerbil | Time spent in and entries into open arms | Anxiolytic-like effect. caymanchem.com |
| Contextual Fear-Potentiated Startle | Anxiety | Gerbil | Startle response amplitude | Anxiolytic-like effect. caymanchem.com |
| Forced Swim Test | Depression | Mouse | Immobility time | Potentiates antidepressant effect of SSRIs. caymanchem.com |
| T-Maze (delayed reward) | Depression/Impulsivity | Rat | Choice of delayed, large reward | Increased tolerance to delay of gratification. medchemexpress.comnih.gov |
| Emetogen Challenge | Emesis | Ferret | Number of retches and vomits | Potent anti-emetic effect. caymanchem.commedchemexpress.com |
Advanced Neuroimaging Modalities (e.g., Quantitative PET Imaging of Neurokinin-1 Receptor Density)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that has been instrumental in studying the neurokinin-1 (NK1) receptor system in the human brain. nih.govnih.gov While direct PET imaging with vofopitant itself has been limited in publicly available research, studies using a radiolabeled analog, [11C]GR205171 (the same compound as vofopitant), have provided valuable insights into NK1 receptor distribution and occupancy. nih.govichtj.waw.pl
PET studies with [11C]GR205171 have been used to determine the density of NK1 receptors in different brain regions and to measure the degree to which these receptors are occupied by NK1 receptor antagonists. nih.gov This is crucial for establishing appropriate dosing in clinical trials to ensure adequate target engagement. nih.gov For example, a study using [11C]GR205171 as the radioligand investigated the NK1 receptor occupancy of another antagonist, casopitant (B1241461), in humans. nih.gov This type of study helps to establish the relationship between the plasma concentration of a drug and its binding to the target receptor in the brain. nih.gov
The development of other PET radioligands for the NK1 receptor, such as [18F]SPA-RQ, has further advanced the field, allowing for reproducible quantification of NK1 receptor density using reference tissue models, which avoids the need for invasive arterial blood sampling. nih.govnih.gov
The data obtained from these PET studies are critical for:
Understanding the in vivo distribution of NK1 receptors in the human brain. ichtj.waw.pl
Determining the relationship between drug dose, plasma concentration, and receptor occupancy. nih.gov
Informing dose selection for clinical trials of NK1 receptor antagonists. nih.gov
Electrophysiological and Molecular Biology Techniques for Receptor Signaling Elucidation
A variety of electrophysiological and molecular biology techniques have been employed to dissect the mechanisms of action of this compound at the cellular and molecular levels.
Receptor Binding Assays are a fundamental molecular biology technique used to determine the affinity and selectivity of a compound for its target receptor. For vofopitant, these assays have demonstrated its high affinity for the human, rat, and ferret NK1 receptors, with pKi values of 10.6, 9.5, and 9.8, respectively. medchemexpress.comglpbio.com These studies also confirmed vofopitant's high selectivity for the NK1 receptor over other neurokinin receptors (NK2 and NK3) and various other receptor types. caymanchem.commedchemexpress.com
Functional Assays , such as measuring calcium mobilization in cells expressing the NK1 receptor, have been used to confirm that vofopitant acts as an antagonist, blocking the intracellular signaling cascade initiated by substance P. tsinghua.edu.cn
Electrophysiological techniques , while less specifically detailed for vofopitant in the provided search results, are generally used to study how receptor antagonism affects neuronal activity. For instance, in vivo electrophysiological recordings could be used to measure changes in the firing rate of neurons in brain regions rich in NK1 receptors following vofopitant administration. One study noted that neurokinin antagonists, in general, can influence neuronal activity, which is a foundational aspect of their effects on behavior. caymanchem.com
Molecular biology techniques have also been crucial in creating and characterizing NK1 receptor knockout mice. researchgate.netresearchgate.net These genetically modified animals, which lack the NK1 receptor, serve as an important tool to validate the on-target effects of pharmacological antagonists like vofopitant. researchgate.net Comparing the behavioral and neurochemical phenotype of knockout mice with that of wild-type animals treated with vofopitant helps to confirm that the drug's effects are indeed mediated through the NK1 receptor. researchgate.netresearchgate.net
Future Directions and Unexplored Avenues in Vofopitant Dihydrochloride Research
Investigation of Novel Therapeutic Indications and Underexplored Pathological Processes
The primary mechanism of vofopitant (B1662534) involves blocking the binding of substance P to NK1 receptors, a system implicated in pain, inflammation, mood, and emesis. ontosight.ainih.gov Initial research focused on its potential as an anti-emetic for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), as well as for treating anxiety, depression, and post-traumatic stress disorder (PTSD). ontosight.aiwikipedia.orgdrugbank.comdrugbank.com While its development for psychiatric indications was not successful, the foundational science points toward other potential therapeutic roles. wikipedia.org
Future investigations could explore the following areas:
Alcohol Use Disorder: The substance P/NK1 receptor system is implicated in stress and alcohol-related behaviors. nih.gov Research on other NK1 antagonists has shown a potential role in treating co-morbid alcohol dependence and PTSD. nih.gov Future studies could assess vofopitant's ability to reduce stress-induced alcohol craving and prevent relapse, a significant challenge in addiction medicine. nih.govvivitrol.comnih.gov
Chronic Pain Syndromes: Given substance P's well-established role as a neurotransmitter in pain pathways, revisiting vofopitant for specific pain conditions could be fruitful. ontosight.airesearchgate.net While the analgesic effects of NK1 antagonists in broad clinical trials have been disappointing, focusing on specific pain states with a clear substance P-driven pathology might yield different results. anestesia.org.ar
Other NK1-Mediated Conditions: Research into other NK1 antagonists has suggested potential benefits for conditions like prurigo nodularis (investigated with serlopitant) and tinnitus (investigated with vestipitant). drugbank.com These provide a rationale for exploring vofopitant in these and other underexplored pathological processes where substance P is a key mediator.
Exploration of Combination Pharmacological Strategies with Vofopitant Dihydrochloride (B599025)
The therapeutic potential of vofopitant may be enhanced when used in combination with other pharmacological agents. This strategy has already proven successful in the context of emesis and holds promise for other conditions.
Antiemetic Regimens: In the prevention of CINV, NK1 receptor antagonists like vofopitant achieve maximal efficacy as part of a triple-therapy approach. anestesia.org.ar This combination includes a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone), demonstrating a synergistic effect by targeting multiple emetic pathways. touchoncology.comanestesia.org.aroup.com
Collaboration with Antidepressants: Preclinical research has shown that NK1 antagonists can potentiate the therapeutic effects of selective serotonin (B10506) reuptake inhibitors (SSRIs). medchemexpress.comcaymanchem.com Vofopitant was found to increase extracellular serotonin levels in the frontal cortex when co-administered with paroxetine (B1678475) in animal models. medchemexpress.com This combination may also mitigate the initial anxiety sometimes associated with SSRI treatment, suggesting a potential strategy for improving the treatment of depressive and anxiety disorders. caymanchem.com
Novel Pairings: A planned clinical trial, though ultimately terminated, was set to evaluate vofopitant in combination with the mood stabilizer lamotrigine (B1674446). patsnap.com Exploring the scientific basis for such combinations could open new research paradigms for treatment-resistant mood disorders. Furthermore, combining NK1 antagonists with opioids for pain management is another area of interest that could potentially lead to enhanced analgesia or a reduction in opioid-related side effects. google.com
Development of Advanced Preclinical Models for Enhanced Efficacy and Selectivity Profiling
The journey of vofopitant from laboratory to clinic has relied on a variety of preclinical models to characterize its effects. Future research will depend on refining these models to improve their predictive power.
Vofopitant's efficacy has been profiled using several established models:
Emesis Models: The ferret is a standard model for anti-emetic research, and studies have shown that vofopitant is a potent inhibitor of retching and vomiting caused by a broad range of stimuli. caymanchem.comkarger.com
Anxiety Models: Anxiolytic properties were assessed in gerbils using the elevated plus maze and contextual fear-potentiated startle tests, where vofopitant showed anxiolytic-like effects. wikipedia.orgcaymanchem.com
Depression Models: The forced swim test in mice has been used to screen for antidepressant-like activity, particularly to demonstrate the synergistic effects when combined with SSRIs. caymanchem.com
In Vitro Assays: Binding assays have been fundamental in confirming vofopitant's high potency and selectivity for the NK1 receptor over other receptor types. medchemexpress.comcaymanchem.comglpbio.com
The discrepancy between positive preclinical results in anxiety models and the lack of efficacy in human psychiatric trials highlights a significant challenge in translational medicine. wikipedia.orgnih.gov To bridge this gap, future research would benefit from the development of more sophisticated preclinical models. This could include using patient-derived stem cells to create neural circuits in vitro, employing advanced neuroimaging techniques in animal models to better understand central mechanisms, and identifying genetic biomarkers to stratify test populations. regulations.gov Improving the predictive validity of these models is crucial for the successful development of drugs targeting complex central nervous system disorders. regulations.gov
Table 1: Preclinical Models Used in Vofopitant Research
| Model Type | Species/System | Purpose | Key Findings | Citations |
|---|---|---|---|---|
| In Vivo | Ferret | Antiemetic Activity | Potent, broad-spectrum inhibition of emesis. | caymanchem.comkarger.com |
| Gerbil | Anxiolytic-like Activity | Reduced anxiety-like behaviors in elevated plus maze and fear startle tests. | wikipedia.orgcaymanchem.com | |
| Mouse | Antidepressant-like Activity | Potentiated effects of SSRIs in forced swim test. | caymanchem.com | |
| Mouse | Neurochemical Analysis | Increased serotonin levels in frontal cortex when combined with an SSRI. | medchemexpress.com | |
| In Vitro | Human, Rat, Ferret Receptor Membranes | Binding Affinity & Selectivity | High affinity and selectivity for the NK1 receptor. | medchemexpress.comcaymanchem.comglpbio.com |
Contributions to General Drug Discovery and Development Methodologies
The research and development of vofopitant and its class have provided valuable lessons for the broader field of drug discovery.
The story of NK1 antagonists is a prime example of rational drug design, stemming from the identification of substance P and its NK1 receptor as key players in specific physiological functions. nih.govresearchgate.net However, it also contains an element of serendipity; these compounds were initially investigated as novel analgesics, but their powerful anti-emetic properties were discovered during preclinical studies, leading to a major "re-purposing" of the drug class. researchgate.net
This journey underscores the importance of being observant of unexpected pharmacological effects during development. Furthermore, the extensive investigation into why NK1 antagonists failed in many psychiatric trials has fueled critical discussions on the limitations of the current translational models used in neuroscience. researchgate.netresearchgate.net This has spurred the scientific community to innovate and develop preclinical models with better predictive validity for complex human brain disorders. regulations.gov The use of sophisticated techniques like in vivo microdialysis in vofopitant research also exemplifies the advanced methods employed to understand a drug's precise neurochemical effects within the central nervous system. medchemexpress.com
Addressing Limitations from Previous Clinical Research in Designing Future Research Paradigms
Vofopitant, under the research code GR205171, ultimately failed to gain market approval because it did not demonstrate sufficient efficacy for treating social phobia and PTSD. wikipedia.org A thorough analysis of these past limitations is essential for designing more effective future research.
Future research paradigms can be improved by addressing these specific shortcomings:
Targeted Patient Selection: An exploratory finding from the PTSD trial was that baseline levels of substance P in the cerebrospinal fluid correlated with the severity of symptoms. nih.gov This suggests that substance P could be used as a biomarker to enroll patients who are most likely to respond to an NK1 antagonist, moving toward a more personalized medicine approach.
Optimizing Receptor Occupancy: The failure of several NK1 antagonists in late-stage trials for depression has led to the hypothesis that nearly complete saturation of the NK1 receptor in the brain may be necessary to achieve a therapeutic effect in psychiatric disorders. researchgate.net Future trials must ensure that dosing regimens are sufficient to achieve this high level of receptor occupancy, which can be verified using neuroimaging techniques.
Innovative Trial Designs: The significant placebo response observed in the vofopitant PTSD trial is a common challenge in psychiatric drug research. nih.gov Employing novel trial designs, such as the sequential parallel comparison design (SPCD), can help to statistically mitigate the impact of high placebo response rates and provide a clearer signal of a drug's true effect.
By learning from these past limitations, future research on vofopitant or other NK1 antagonists can be designed with a higher probability of success, potentially unlocking the therapeutic value of this drug class for challenging medical conditions.
Q & A
Q. What is the mechanistic role of vofopitant dihydrochloride as a neurokinin NK1 receptor antagonist?
this compound selectively inhibits the tachykinin NK1 receptor by competitively binding to the receptor's active site, preventing substance P (SP)-mediated signaling. Its pKi values for NK1 receptor inhibition are 9.5 (rat) and 10.6 (human), indicating species-specific binding affinity differences . Researchers should validate receptor specificity using radioligand displacement assays (e.g., [³H]SP binding) and compare cross-reactivity with NK2/NK3 receptors to confirm selectivity.
Q. Why is the dihydrochloride salt form preferred in preclinical studies?
The dihydrochloride salt enhances solubility and stability in aqueous solutions, critical for in vivo administration. The two chloride ions neutralize the base molecule, improving bioavailability and ensuring consistent pharmacokinetic profiles in oral or injectable formulations . When synthesizing or handling the compound, researchers must account for hygroscopicity and storage conditions (e.g., desiccated, low-temperature environments).
Advanced Research Questions
Q. How should in vivo emesis models be designed to evaluate this compound’s efficacy?
- Model Selection : Use ferret or shrew models, as NK1 receptors are conserved across these species .
- Dosage : Base dosing on species-specific pKi values (e.g., 9.8 for ferret NK1 receptors) and prior ED₅₀ data. For example, oral administration at 1–10 mg/kg in ferrets can block cisplatin-induced emesis .
- Controls : Include aprepitant (a clinical NK1 antagonist) as a positive control and vehicle-treated groups.
- Endpoint Metrics : Quantify latency to first emetic episode and total emetic frequency over 24 hours .
Q. How can researchers resolve contradictions in reported species-specific binding affinities (e.g., rat vs. human NK1 receptors)?
- Comparative Assays : Conduct parallel radioligand binding studies using membranes from transfected cell lines (e.g., CHO cells expressing rat or human NK1 receptors) under identical experimental conditions .
- Structural Analysis : Use homology modeling to identify receptor loop variations (e.g., extracellular domain differences) that may affect binding kinetics.
- Data Normalization : Account for assay variables (e.g., buffer pH, SP concentration) by referencing standardized protocols from and .
Q. What methodological rigor is required when synthesizing and characterizing this compound?
- Synthesis : Document reaction conditions (e.g., stoichiometric ratios, purification via HPLC) and confirm salt formation via elemental analysis .
- Characterization : Provide NMR, mass spectrometry, and X-ray crystallography data for structural validation. For purity, use HPLC with UV detection (≥98% purity threshold) .
- Reproducibility : Adhere to guidelines in , such as detailing batch-specific variations in supplementary materials.
Q. How should researchers address unexpected findings, such as vofopitant’s mention in toxoplasmosis diagnostics ( )?
- Critical Appraisal : Cross-reference primary literature to verify claims. For example, ’s reference to vofopitant in toxoplasmosis may stem from a translational error or misattribution.
- Experimental Replication : If exploring off-target effects, conduct in vitro parasite inhibition assays (e.g., Toxoplasma gondii tachyzoite cultures) with vofopitant and validate via qPCR or immunofluorescence.
- Contextual Analysis : Evaluate whether NK1 receptor pathways are implicated in parasitic infections or host immune responses.
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response data in vofopitant studies?
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Error Handling : Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Reproducibility : Archive raw data and analysis scripts in repositories like Zenodo, adhering to FAIR principles.
Q. How to optimize receptor-binding assays for high-throughput screening of vofopitant analogs?
- Automation : Use 96-well plates with scintillation proximity assays (SPA) to measure [³H]SP displacement.
- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls in triplicate across plates.
- Counter-Screening : Test analogs against NK2/NK3 receptors to exclude cross-reactivity .
Ethical and Reproducibility Considerations
Q. What steps ensure compliance with ethical standards in animal studies involving vofopitant?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
